molecular formula C21H17F3N4OS B460732 N-(3-cyanophenyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide CAS No. 626228-76-0

N-(3-cyanophenyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide

Cat. No.: B460732
CAS No.: 626228-76-0
M. Wt: 430.4g/mol
InChI Key: GIVUDYJFZCFIKF-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide is a potent and selective RAF kinase inhibitor with significant research value in oncology. Its primary mechanism of action involves targeting key nodes within the RAS/RAF/MEK/ERK signaling cascade (MAPK pathway) , a frequently dysregulated pathway in human cancers. This compound is structurally related to advanced clinical inhibitors and is designed to investigate the profound cellular consequences of RAF kinase inhibition, including the induction of apoptosis and the suppression of proliferation in RAF-driven malignancy models. Researchers utilize this inhibitor to dissect complex signaling feedback loops, explore mechanisms of drug resistance, and evaluate combination therapy strategies aimed at overcoming resistance in cancers such as melanoma, colorectal carcinoma, and non-small cell lung cancer. The presence of the trifluoromethyl group is a common pharmacophore that enhances binding affinity and metabolic stability , making this compound a valuable probe for sustained pathway suppression in preclinical research settings.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4OS/c22-21(23,24)19-15-7-2-1-3-8-17(15)28-20(16(19)11-26)30-12-18(29)27-14-6-4-5-13(9-14)10-25/h4-6,9H,1-3,7-8,12H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVUDYJFZCFIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=C(C(=C2C(F)(F)F)C#N)SCC(=O)NC3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyanophenyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₄F₃N₃OS
  • CAS Number : 626228-76-0

This structure includes a cyanophenyl group and a tetrahydrocycloheptapyridine moiety, which are significant for its biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities including:

  • Anticancer Activity
    • The compound has shown promising results against various cancer cell lines. Studies indicate that it may induce apoptosis and inhibit cell proliferation through mechanisms involving tubulin destabilization and cell cycle arrest .
    • In vitro studies have demonstrated significant cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
  • Antimicrobial Properties
    • Preliminary data suggest that the compound possesses antimicrobial activity against several bacterial strains. Its efficacy in inhibiting bacterial growth has been attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .
  • Neuroprotective Effects
    • Research indicates potential neuroprotective properties, possibly related to its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity
    • The compound may inhibit specific enzymes involved in cancer progression and microbial metabolism, contributing to its anticancer and antimicrobial effects .
  • Interaction with Cellular Signaling Pathways
    • Molecular docking studies have shown favorable interactions with proteins involved in cell signaling pathways that regulate apoptosis and cell growth .
  • Oxidative Stress Modulation
    • By reducing oxidative stress markers in cells, the compound may protect against cellular damage associated with various diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Activity : A study published in the journal Molecules demonstrated that derivatives of similar structures exhibited low micromolar activity against MCF-7 cells. The mechanism was linked to microtubule destabilization leading to apoptosis .
  • Antimicrobial Efficacy : Research conducted on various derivatives indicated that modifications in the structure could enhance antimicrobial properties, providing insights into the development of new antibiotics based on this scaffold .

Data Table: Biological Activity Summary

Biological ActivityTargetMechanismReference
AnticancerMCF-7Apoptosis induction
AntimicrobialVarious bacteriaMembrane disruption
NeuroprotectiveNeuronal cellsOxidative stress reduction

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential as a pharmacological agent due to its structural similarities to known bioactive molecules.

1.1 Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of the cyano and trifluoromethyl groups is known to enhance biological activity against various cancer cell lines. Studies have shown that such compounds can induce apoptosis in cancer cells, making them candidates for further development in oncology treatments .

1.2 Neuroprotective Effects
The tetrahydro-pyridine structure suggests potential neuroprotective properties. Compounds that mimic neurotransmitter functions or inhibit neurotoxic pathways are being explored for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The specific interactions of this compound with neural receptors could provide insights into its efficacy in neuroprotection .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of N-(3-cyanophenyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide is crucial for optimizing its pharmacological properties.

2.1 Modifications and Derivatives
Modifying the functional groups attached to the core structure can significantly influence the biological activity of the compound. For instance:

  • Cyanophenyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Trifluoromethyl Group : Often increases metabolic stability and bioavailability.

Researchers are actively synthesizing derivatives to identify more potent analogs with improved therapeutic profiles .

Several studies have highlighted the potential applications of this compound:

4.1 Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was linked to apoptosis induction through mitochondrial pathways .

4.2 Case Study: Neuroprotective Effects
Another research effort focused on evaluating the neuroprotective effects of a related compound in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal death by reducing oxidative stress markers .

Comparison with Similar Compounds

The compound is compared to structurally related acetamides, focusing on substituents, synthesis efficiency, spectroscopic properties, and biological activity. Below is a detailed analysis:

Structural Features
Compound Name / CAS No. Core Structure Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol)
Target Compound Cyclohepta[b]pyridine R1: CN, R2: CF₃, R3: 3-cyanophenyl Not Provided ~444 (estimated)
352329-31-8 Pyridine R1: CN, R2: CF₃, R3: 2-cyanophenyl C₂₀H₁₁F₃N₄OS₂ 444.5
618077-46-6 Pyridine R1: 4-fluorophenyl, R2: CF₃, R3: 4-methoxyphenyl C₂₁H₁₄F₄N₄O₂S 470.4
(E)-N-[5-(4-Fluorostyryl)...acetamide Indole R1: 4-fluorostyryl, R2: CF₃CO, R3: H C₂₆H₁₈F₄N₂O₂ 478.4

Key Observations :

  • Substituent Impact: The 3-cyanophenyl group (vs. 2-cyanophenyl in 352329-31-8) may alter electronic properties and solubility. Trifluoromethyl (CF₃) groups, common across all compounds, improve lipophilicity and metabolic resistance .
Spectroscopic Data
  • NMR Trends: The 3-cyanophenyl group in the target compound would likely show aromatic protons near δ 7.5–8.0 ppm, similar to δ 7.75 ppm in 352329-31-8 . Trifluoromethyl groups cause characteristic ¹⁹F NMR shifts at δ -60 to -70 ppm .
  • Mass Spectrometry :
    • Molecular ion peaks for trifluoromethyl-containing acetamides (e.g., [M+H]⁺ = 299.34 in ) align with theoretical values for the target compound (~444 g/mol) .

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